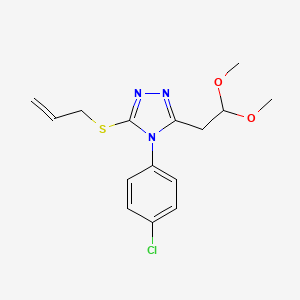
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol, also known as DFNP, is a chemical compound that has recently gained attention in the field of scientific research. It is a chiral molecule that belongs to the family of β-adrenergic receptor agonists. DFNP has been found to possess unique biochemical and physiological properties that make it a promising candidate for various applications.
作用機序
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol acts as a selective β-adrenergic receptor agonist, which means that it binds specifically to β-adrenergic receptors in the body. These receptors are found in various tissues and organs, including the heart, lungs, and liver. When (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol binds to these receptors, it activates a signaling pathway that leads to various physiological effects, such as increased heart rate, bronchodilation, and glycogenolysis.
Biochemical and Physiological Effects:
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been found to have a wide range of biochemical and physiological effects. Some of the most notable effects include increased heart rate, bronchodilation, and glycogenolysis. (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has also been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for various therapeutic applications.
実験室実験の利点と制限
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has several advantages for use in laboratory experiments. It is a highly selective β-adrenergic receptor agonist, which means that it can be used to study the specific effects of β-adrenergic receptor activation. (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol is also relatively stable and easy to synthesize, which makes it a convenient compound for use in laboratory experiments. However, (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has some limitations, such as its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for research on (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol. One potential area of research is the development of new therapeutic applications for (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol, such as its use in the treatment of asthma and other respiratory diseases. Another area of research is the investigation of the potential side effects and toxicity of (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol, which could help to ensure its safety for use in humans. Additionally, further studies are needed to elucidate the mechanisms of action of (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol and its effects on various physiological processes.
合成法
The synthesis of (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol is a complex process that involves several steps. One of the most commonly used methods involves the reaction of 2,6-difluoro-4-nitrophenylacetonitrile with (S)-(+)-1-phenylethanol in the presence of a chiral catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
科学的研究の応用
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including β-adrenergic receptor agonism, anti-inflammatory effects, and antioxidant properties. (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol has been used in various studies to investigate the mechanisms of action of β-adrenergic receptors and their role in various physiological processes.
特性
IUPAC Name |
(2S)-2-(2,6-difluoro-4-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-5(4-13)9-7(10)2-6(12(14)15)3-8(9)11/h2-3,5,13H,4H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYADLCKLTKDC-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C(C=C(C=C1F)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

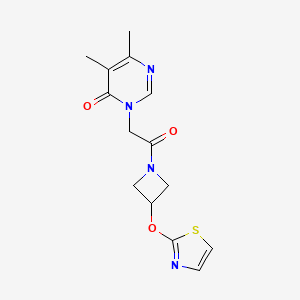
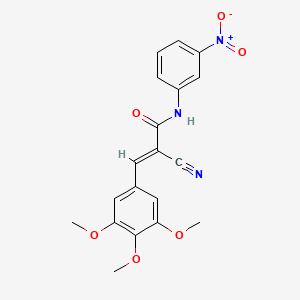


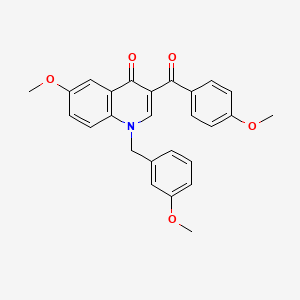
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2371409.png)
![3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2371412.png)
![4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2371413.png)
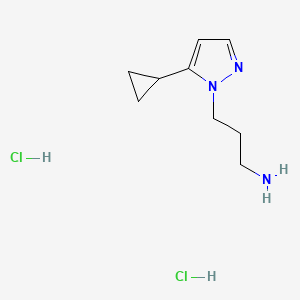
![7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2371416.png)
![4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2371417.png)
![7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2371420.png)
